molecular formula C9H9BrF3NO3S B1593444 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 957062-74-7

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B1593444
M. Wt: 348.14 g/mol
InChI Key: MTKFSLMOTTXCNW-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the CAS Number: 957062-74-7 . It has a molecular weight of 348.14 . The IUPAC name for this compound is 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide is 1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(10)5-7(8)17-9(11,12)13/h3-5,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

. It’s important to note that the physical and chemical properties of a compound can vary based on factors such as purity and environmental conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties

A study highlighted the synthesis of novel derivatives related to 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, showcasing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls and celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Another study focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Material Science and Synthetic Chemistry Applications

Synthetic Methodologies

Research into catalyst-free and metal-free electrophilic bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources, respectively, demonstrates a significant advance in synthetic organic chemistry. This methodology is applicable to both cyclic and aliphatic olefins, showcasing the versatility of benzenesulfonamide derivatives in facilitating chemical transformations (Yu et al., 2015).

Metal Complexes with pH-Responsive Relaxivity

A study introduced ligands containing a N-ethyl-4-(trifluoromethyl)benzenesulfonamide group, which upon complexation with Mn2+ in aqueous solution, provided a pH-dependent relaxivity response. This property is especially relevant for the development of advanced magnetic resonance imaging (MRI) contrast agents (Uzal-Varela et al., 2020).

properties

IUPAC Name

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKFSLMOTTXCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650465
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

CAS RN

957062-74-7
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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